molecular formula C10H11N3 B038195 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile CAS No. 115661-91-1

1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile

Katalognummer B038195
CAS-Nummer: 115661-91-1
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: PBCBDWNREWDYMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile (MTSQ) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various research fields, including neuroscience, pharmacology, and biochemistry.

Wirkmechanismus

1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile binds to the receptor's ion channel and blocks the influx of calcium ions, which are necessary for the receptor's activation. By blocking the NMDA receptor, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can modulate synaptic plasticity and memory formation.
Biochemical and Physiological Effects
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can modulate the activity of the NMDA receptor and other glutamate receptors, as well as affect the release of neurotransmitters such as dopamine and serotonin. In vivo studies have shown that 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can improve cognitive function and memory in animal models of neurological disorders such as Alzheimer's disease and epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the role of the receptor in synaptic plasticity and memory formation without affecting other glutamate receptors. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of NMDA receptor modulation on cognitive function and memory in vivo. However, one limitation of using 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is its potential toxicity at high doses, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. One area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. Another area of interest is the investigation of the role of NMDA receptor modulation in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research on the potential therapeutic applications of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile in humans could lead to the development of new treatments for neurological disorders.

Synthesemethoden

1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can be synthesized through a multi-step process that involves the reaction of a ketone with a nitrile and a secondary amine. The most common method for synthesizing 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine intermediate. The intermediate is then reduced to form the final product, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. Other methods for synthesizing 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile include the Leimgruber-Batcho and Bischler-Napieralski reactions.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been used as a tool to study the role of glutamate receptors in synaptic plasticity and memory formation. In pharmacology, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been studied for its potential as a therapeutic agent for treating neurological disorders such as Alzheimer's disease and epilepsy. In biochemistry, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been used as a probe to study the structure and function of proteins.

Eigenschaften

CAS-Nummer

115661-91-1

Produktname

1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

1-methyl-3,4-dihydro-2H-quinoxaline-5-carbonitrile

InChI

InChI=1S/C10H11N3/c1-13-6-5-12-10-8(7-11)3-2-4-9(10)13/h2-4,12H,5-6H2,1H3

InChI-Schlüssel

PBCBDWNREWDYMC-UHFFFAOYSA-N

SMILES

CN1CCNC2=C(C=CC=C21)C#N

Kanonische SMILES

CN1CCNC2=C(C=CC=C21)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.